REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[IH:10].OO>O>[Cl:1][C:2]1[C:3]([I:10])=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
62 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
iodo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred in dark at r.t for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturates NaHSO3
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at ambient temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered the solids
|
Type
|
WASH
|
Details
|
The filtrate was washed with water, saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to get
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from cyclohexane
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
ADDITION
|
Details
|
1:1 mixture of regioisomers
|
Type
|
CUSTOM
|
Details
|
This mixture was further purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(N)C=CC1Cl)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |